N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as DTUA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
A study by Gull et al. (2016) elaborates on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating their moderate to significant activities in various biological assays, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. The compounds exhibited notable urease inhibition, surpassing the standard used in the study. This highlights the potential utility of acetamide derivatives in developing urease inhibitors, which could be beneficial in treating diseases caused by urease-producing pathogens (Gull et al., 2016).
Computational Studies and SAR
The same study also conducted molecular docking studies to understand the mechanism behind the observed urease inhibition. The results indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, emphasizing the importance of hydrogen bonding for inhibition. Such insights into structure-activity relationships (SAR) can guide the design of more potent urease inhibitors by focusing on enhancing hydrogen bonding interactions with the enzyme (Gull et al., 2016).
Anticancer Activities
Duran and Demirayak (2012) reported the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which were tested for anticancer activities. Selected compounds exhibited reasonable activity against various human tumor cell lines, particularly melanoma-type cell lines. This study suggests the potential application of these derivatives in cancer therapy, showcasing the versatility of acetamide compounds in medicinal chemistry (Duran & Demirayak, 2012).
VEGFR-2 Inhibition
Toolabi et al. (2022) synthesized a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives with a phenyl urea moiety, evaluating them as antiproliferative agents against cancer cell lines. The study identified compounds exhibiting significant cytotoxic effects and the ability to inhibit the phosphorylation of VEGFR-2 in cancer cells, suggesting their potential as VEGFR-2 inhibitors for cancer treatment (Toolabi et al., 2022).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)23-20(27)25-21-24-18(12-28-21)11-19(26)22-17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXATPWWXWJCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.